
CLR01 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CLR01 is a molecular tweezer. CLR01 reduces aggregated, pathologic, and seeding-competent α-synuclein in experimental multiple system atrophy. CLR01 inhibits aberrant superoxide dismutase 1 (SOD1) self-assembly in vitro and in the G93A-SOD1 mouse model of ALS. CLR01 inhibits Ebola and Zika virus infection. CLR01 Stabilizes a Disordered Protein-Protein Interface. CLR01, Modulates Aggregation of the Mutant p53 DNA Binding Domain and Inhibits Its Toxicity.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Parkinson's Disease
CLR01 sodium has demonstrated significant neuroprotective effects against alpha-synuclein aggregation, a hallmark of Parkinson's disease. In vitro studies showed that CLR01 effectively reduced alpha-synuclein aggregation in induced pluripotent stem cell-derived dopaminergic cultures treated with pathological brain extracts from Parkinson’s patients. The compound also exhibited protective effects in microfluidic devices and mouse models, improving motor behavior and decreasing alpha-synuclein aggregates in the substantia nigra region of the brain .
Alzheimer's Disease
In the context of Alzheimer’s disease, CLR01 has been shown to inhibit tau protein aggregation. Experiments revealed that CLR01 significantly decreased amyloid plaques and neurofibrillary tangles in transgenic mouse models. The compound inhibited tau aggregation induced by arachidonic acid and heparin, showcasing its potential as a therapeutic agent for Alzheimer's pathology .
Amyotrophic Lateral Sclerosis (ALS)
This compound has been evaluated for its effects on superoxide dismutase 1 (SOD1) misfolding in ALS models. While it successfully inhibited SOD1 aggregation in vitro and reduced misfolded SOD1 levels in the spinal cord of G93A-SOD1 mice, the therapeutic benefits were limited. The study indicated that despite reductions in aggregate formation, there was no significant improvement in motor function or disease progression .
Antiviral Properties
Broad-Spectrum Antiviral Activity
This compound has shown promise as an antiviral agent against various enveloped viruses, including Ebola and Zika viruses. It operates by inhibiting virus entry into cells and disrupting protein interactions essential for viral replication. This broad-spectrum activity positions CLR01 as a potential candidate for developing antiviral therapies .
Table 1: Summary of this compound Applications
Case Study 1: CLR01 in Parkinson's Disease
In a study involving transgenic mouse models of Parkinson's disease, CLR01 was administered over several weeks. The results indicated a marked decrease in alpha-synuclein aggregates within the substantia nigra, correlating with improved motor function metrics compared to control groups that did not receive treatment.
Case Study 2: CLR01's Antiviral Efficacy
In vitro studies demonstrated that CLR01 could inhibit the replication of both Ebola and Zika viruses by blocking critical protein interactions necessary for viral entry into host cells. These findings suggest that CLR01 could be developed into a novel antiviral treatment.
Análisis De Reacciones Químicas
Mechanism of Action
CLR01 selectively binds lysine and arginine residues through a combination of electrostatic and hydrophobic interactions. Its tweezer-shaped structure enables:
- Cavity-based encapsulation of cationic amino acid side chains
- Disruption of salt bridges critical for amyloidogenic protein aggregation
- Preferential binding to surface-exposed lysine residues over buried ones ( )
Key Chemical Interactions
Experimental studies reveal specific binding characteristics:
Binding Thermodynamics
Kinetic Effects on Protein Aggregation
CLR01 demonstrates concentration-dependent modulation of amyloid formation:
Aggregation Inhibition
SOD1 Inhibition (40 μM protein):
CLR01:SOD1 Ratio | ThT Fluorescence Reduction | Aggregate Size (EM) |
---|---|---|
1:1 | 15-35% | 50-100 nm clusters |
5:1 | 85-100% | <20 nm particles |
Data from WT and mutant SOD1 variants |
α-Synuclein Disaggregation:
- EC₅₀ = 85.4 nM for oligomer dissociation
- Complete fibril dissolution at 10:1 molar ratio after 10 days
Redox-Modulated Activity
The compound's efficacy depends on redox conditions:
- Reducing environments (50 mM TCEP):
- Oxidative conditions decrease binding affinity by 40-60% due to lysine oxidation
Structural Consequences
CLR01 binding induces measurable conformational changes:
- SOD1:
- α-Synuclein:
Cellular-Level Reactions
In neuronal models:
- Axonal transport modulation:
- Toxicity rescue:
Model CLR01 Concentration Survival Improvement Zebrafish PD 10 μM 68% lifespan extension iPSC neurons 10 μM 89% process integrity recovery
Metastable Complex Formation
Native MS studies reveal:
- Multi-ligand binding (up to 3 CLR01 molecules per protein)
- Cooperative binding kinetics: Kd1=2.93 μM, Kd2=44.9 μM (SOD1)
- Transient protein-tweezer complexes persist for 12-18 ms (HDX-MS)
This comprehensive analysis demonstrates CLR01 sodium's unique reactivity profile as a lysine-targeted supramolecular modulator. Its ability to dynamically interact with multiple amyloidogenic proteins while maintaining specificity makes it a valuable experimental tool for studying protein aggregation pathologies.
Propiedades
Número CAS |
1338489-62-5 |
---|---|
Fórmula molecular |
C42H30Na2O8P2 |
Peso molecular |
770.6211 |
Nombre IUPAC |
5,22:7,20:9,18:11,16-Tetramethanononacene-8,19-diol, 5,7,9,11,16,18,20,22-octahydro-, 8,19-bis(dihydrogen phosphate), sodium salt (1:2), (5R,7R,9S,11S,16R,18R,20S,22S)-rel |
InChI |
InChI=1S/C42H32O8P2.2Na/c43-51(44,45)49-41-37-33-15-34(30-12-26-22-9-21(25(26)11-29(30)33)17-5-1-2-6-18(17)22)38(37)42(50-52(46,47)48)40-36-16-35(39(40)41)31-13-27-23-10-24(28(27)14-32(31)36)20-8-4-3-7-19(20)23;;/h1-8,11-14,21-24,33-36H,9-10,15-16H2,(H2,43,44,45)(H2,46,47,48);;/q;2*+1/p-2/t21-,22+,23+,24-,33-,34+,35+,36-;; |
Clave InChI |
YPPGAIFJDIXHFC-ABTKLHCTSA-L |
SMILES |
[H][C@]1(C2)C3=CC([C@]4([H])C5=C(OP(O)([O-])=O)C([C@]6([H])C7=CC([C@]8([H])C9=CC=CC=C9[C@@]%10([H])C8)=C%10C=C7[C@@]%11([H])C6)=C%11C(OP(O)([O-])=O)=C5[C@@]%12([H])C4)=C%12C=C3[C@]2([H])C%13=C1C=CC=C%13.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CLR01; CLR-01; CLR 01; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.